methyl 4-(5-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoate
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Overview
Description
METHYL 4-(5-{[(5E)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a furan ring, and a benzoate ester
Preparation Methods
The synthesis of METHYL 4-(5-{[(5E)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactionsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine.
Scientific Research Applications
METHYL 4-(5-{[(5E)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-(5-{[(5E)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The furan ring and benzoate ester contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Compared to other similar compounds, METHYL 4-(5-{[(5E)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE stands out due to its unique combination of structural features. Similar compounds include:
METHYL 4-[(5E)-5-BENZYLIDENE-4-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE: This compound has a similar benzoate ester but differs in the heterocyclic ring structure.
PROP-2-YNYL BENZOATE: This compound shares the benzoate ester but lacks the thiazolidine and furan rings.
These comparisons highlight the unique structural and functional properties of METHYL 4-(5-{[(5E)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H15NO4S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl 4-[5-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C19H15NO4S2/c1-3-10-20-17(21)16(26-19(20)25)11-14-8-9-15(24-14)12-4-6-13(7-5-12)18(22)23-2/h3-9,11H,1,10H2,2H3/b16-11+ |
InChI Key |
MDNOJCKSNFNOAN-LFIBNONCSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC=C |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC=C |
Origin of Product |
United States |
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